molecular formula C19H21FN4O3S B11255057 5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11255057
M. Wt: 404.5 g/mol
InChI Key: QEVGUVMFHCMOAF-UHFFFAOYSA-N
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Description

5-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a sulfonyl group attached to a benzodiazole core. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps. The process begins with the preparation of the benzodiazole core, followed by the introduction of the piperazine ring and the fluorophenyl group. The sulfonyl group is then added to complete the synthesis. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and reaction time, to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H21FN4O3S

Molecular Weight

404.5 g/mol

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C19H21FN4O3S/c1-21-17-8-7-14(13-18(17)22(2)19(21)25)28(26,27)24-11-9-23(10-12-24)16-6-4-3-5-15(16)20/h3-8,13H,9-12H2,1-2H3

InChI Key

QEVGUVMFHCMOAF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)N(C1=O)C

Origin of Product

United States

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